molecular formula C7H16O2 B6148401 1-methoxy-2,3-dimethylbutan-2-ol CAS No. 53892-35-6

1-methoxy-2,3-dimethylbutan-2-ol

Cat. No.: B6148401
CAS No.: 53892-35-6
M. Wt: 132.20 g/mol
InChI Key: NVTWSAVVAUNPKP-UHFFFAOYSA-N
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Description

1-Methoxy-2,3-dimethylbutan-2-ol is an organic compound with the molecular formula C7H16O2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its methoxy and hydroxyl functional groups attached to a branched carbon chain, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-2,3-dimethylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with methanol to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction parameters, such as temperature and pressure, are crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like hydrogen halides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrogen chloride (HCl) or hydrogen bromide (HBr) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

1-Methoxy-2,3-dimethylbutan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.

    Medicine: Investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-methoxy-2,3-dimethylbutan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. Its methoxy and hydroxyl groups play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-3,3-dimethylbutan-2-ol
  • 2,3-Dimethyl-2-butanol
  • 2-Methoxy-2-methylpropane

Uniqueness

1-Methoxy-2,3-dimethylbutan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both methoxy and hydroxyl groups on a branched carbon chain makes it a valuable intermediate in various synthetic pathways. Its reactivity and versatility distinguish it from other similar compounds.

Properties

CAS No.

53892-35-6

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

1-methoxy-2,3-dimethylbutan-2-ol

InChI

InChI=1S/C7H16O2/c1-6(2)7(3,8)5-9-4/h6,8H,5H2,1-4H3

InChI Key

NVTWSAVVAUNPKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(COC)O

Purity

95

Origin of Product

United States

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